Oxetanocin G
Overview
Description
Oxetanocin G is a novel nucleoside isolated from the culture filtrate of Bacillus megaterium . It is known for its potent antiviral properties and has been studied for its effects against various viruses, including the woodchuck hepatitis virus . The compound features a unique oxetane ring, which contributes to its distinct chemical and biological properties.
Scientific Research Applications
Oxetanocin G has a wide range of scientific research applications, including:
Mechanism of Action
Oxetanocin G has been studied for its action on the synthesis of hepatitis B virus (HBV) DNA and cellular DNA . It does not inhibit cellular DNA synthesis or viral RNA synthesis at the same concentration . Chemically synthesized Oxetanocin GTP inhibits the HBV endogenous DNA polymerase reaction and is incorporated into HBV DNA strands at a low efficiency compared with the incorporation of dGTP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxetanocin G involves several steps, starting from readily available precursors. One common method includes the cyclization of sugar derivatives to form the oxetane ring . This can be achieved through intramolecular etherification or epoxide ring opening/ring closing reactions . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Bacillus megaterium. The culture filtrate is then subjected to various purification steps to isolate the desired nucleoside . Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Oxetanocin G undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxetane ring or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of oxetanone derivatives, while reduction can yield various reduced forms of this compound .
Comparison with Similar Compounds
Oxetanocin G is unique due to its oxetane ring structure, which distinguishes it from other nucleosides. Similar compounds include:
Oxetanocin A: Another nucleoside isolated from Bacillus megaterium, known for its antitumor, antiviral, and antibacterial properties.
In comparison to these compounds, this compound has shown specific efficacy against woodchuck hepatitis virus and holds promise for the treatment of hepatitis B in humans .
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S)-3,4-bis(hydroxymethyl)oxetan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-4(1-16)5(2-17)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSLVBZWCFTDPK-UDJQAZALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(O3)CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@H](O3)CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150335 | |
Record name | Oxetanocin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113269-46-8 | |
Record name | Oxetanocin G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113269468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxetanocin G | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80150335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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